

In-Depth Technical Guide: Glyoxylic Acid Monohydrate (CAS 563-96-2)

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Compound of Interest

Compound Name: Glyoxylic acid monohydrate

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Abstract

Glyoxylic acid monohydrate (CAS 563-96-2), a versatile C2 carboxylic acid, serves as a crucial intermediate and building block in a myriad of applications, spanning the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Its bifunctional nature, possessing both an aldehyde and a carboxylic acid group, allows it to participate in a wide range of chemical transformations.[3] This technical guide provides a comprehensive overview of **glyoxylic acid monohydrate**, including its chemical and physical properties, key synthetic applications with detailed experimental protocols, and its role in biological pathways.

Chemical and Physical Properties

Glyoxylic acid monohydrate is a white to light yellow crystalline powder or chunk solid.[2][4] In aqueous solution, it primarily exists as a geminal diol, dihydroxyacetic acid.[5] It is highly soluble in water and soluble in ethanol, but only slightly soluble in ether and insoluble in esters and aromatic solvents.[4][6]

Table 1: Physical and Chemical Properties of Glyoxylic Acid Monohydrate

Property	Value	Reference(s)
CAS Number	563-96-2	[1]
Molecular Formula	C ₂ H ₄ O ₄	[2]
Molecular Weight	92.05 g/mol	[1]
Appearance	White to light yellow crystalline powder or chunks	[2][4]
Melting Point	49-52 °C	[7]
Boiling Point	100 °C (decomposes)	[7]
Density	1.33 g/mL at 20 °C	[7]
Solubility	Freely soluble in water; slightly soluble in ethanol and ether; insoluble in esters and aromatic solvents.	[4][6]
pKa	3.43 ± 0.11	[7]

Table 2: Spectroscopic Data of Glyoxylic Acid Monohydrate

Spectrum Type	Data	Reference(s)
¹ H NMR	Spectra available in chemical databases.	[8][9]
¹³ C NMR	Spectra available in chemical databases.	[10]
IR	Spectra available in chemical databases.	[10][11]

Safety and Handling

Glyoxylic acid monohydrate is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause an allergic skin reaction. Appropriate personal

protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Table 3: Toxicological Data of Glyoxylic Acid

Monohydrate

Test	Species	Route	Value	Reference(s)
LD50	Rat	Oral	>2528 mg/kg (for anhydrous glyoxylic acid)	[3]
LD50	Rabbit	Dermal	>2000 mg/kg (for anhydrous glyoxylic acid)	[3]

Key Synthetic Applications and Experimental Protocols

Glyoxylic acid monohydrate is a valuable precursor in the synthesis of a wide range of commercially important compounds.

Synthesis of Vanillin

Glyoxylic acid monohydrate is a key reactant in the industrial synthesis of vanillin from guaiacol. The process involves the condensation of guaiacol with glyoxylic acid, followed by oxidation and decarboxylation.[1]

Experimental Protocol: Synthesis of Vanillylmandelic Acid (Vanillin Precursor)

- Materials: Guaiacol, **glyoxylic acid monohydrate**, sodium hydroxide, sulfuric acid (50%).
- Procedure:
 - An ice-cold aqueous solution of **glyoxylic acid monohydrate** (2.5 mol) in 400 ml of water is added dropwise over 4 hours to an ice-cold, efficiently stirred alkaline solution of guaiacol. The reaction temperature is maintained between 0 and -5 °C.[2]

- The solution is stirred for an additional 20 hours, during which the temperature is allowed to slowly rise to room temperature.[2]
- The reaction mixture is then acidified with 50% sulfuric acid to precipitate the crude vanillylmandelic acid.[1]
- The precipitate is filtered, washed with cold water, and dried.
- Further purification can be achieved by recrystallization.

Hopkins-Cole Test for Tryptophan

The Hopkins-Cole reaction, which uses glyoxylic acid, is a specific chemical test for the presence of the amino acid tryptophan in proteins.

Experimental Protocol: Hopkins-Cole Test

- Reagents: Hopkins-Cole reagent (a solution of glyoxylic acid, which can be prepared by exposing glacial acetic acid to sunlight), concentrated sulfuric acid.
- Procedure:
 - In a test tube, add 2 ml of the protein solution to be tested and an equal volume of the Hopkins-Cole reagent. Mix thoroughly.
 - Incline the test tube and carefully allow 5 to 6 ml of concentrated sulfuric acid to flow slowly down the side of the tube, forming a distinct layer at the bottom.
 - A reddish-violet or purple ring at the interface of the two layers indicates a positive result for tryptophan.

Synthesis of Atenolol

Glyoxylic acid can be used to synthesize 4-hydroxyphenylacetic acid, a precursor for the beta-blocker atenolol.[5] However, a more direct and common synthesis of atenolol starts from 4-hydroxyphenylacetamide.

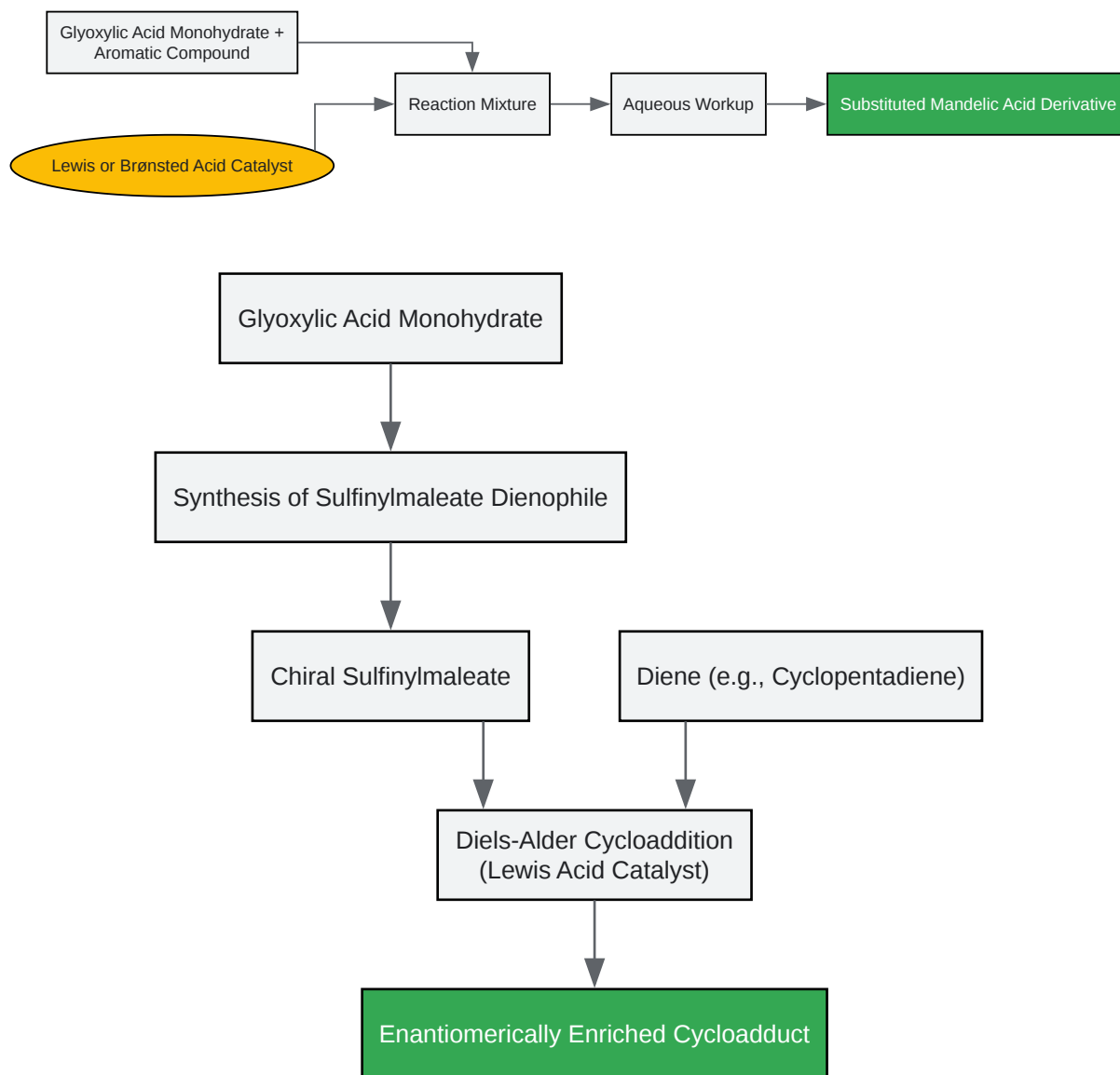
Experimental Protocol: Synthesis of Atenolol from 4-Hydroxyphenylacetamide

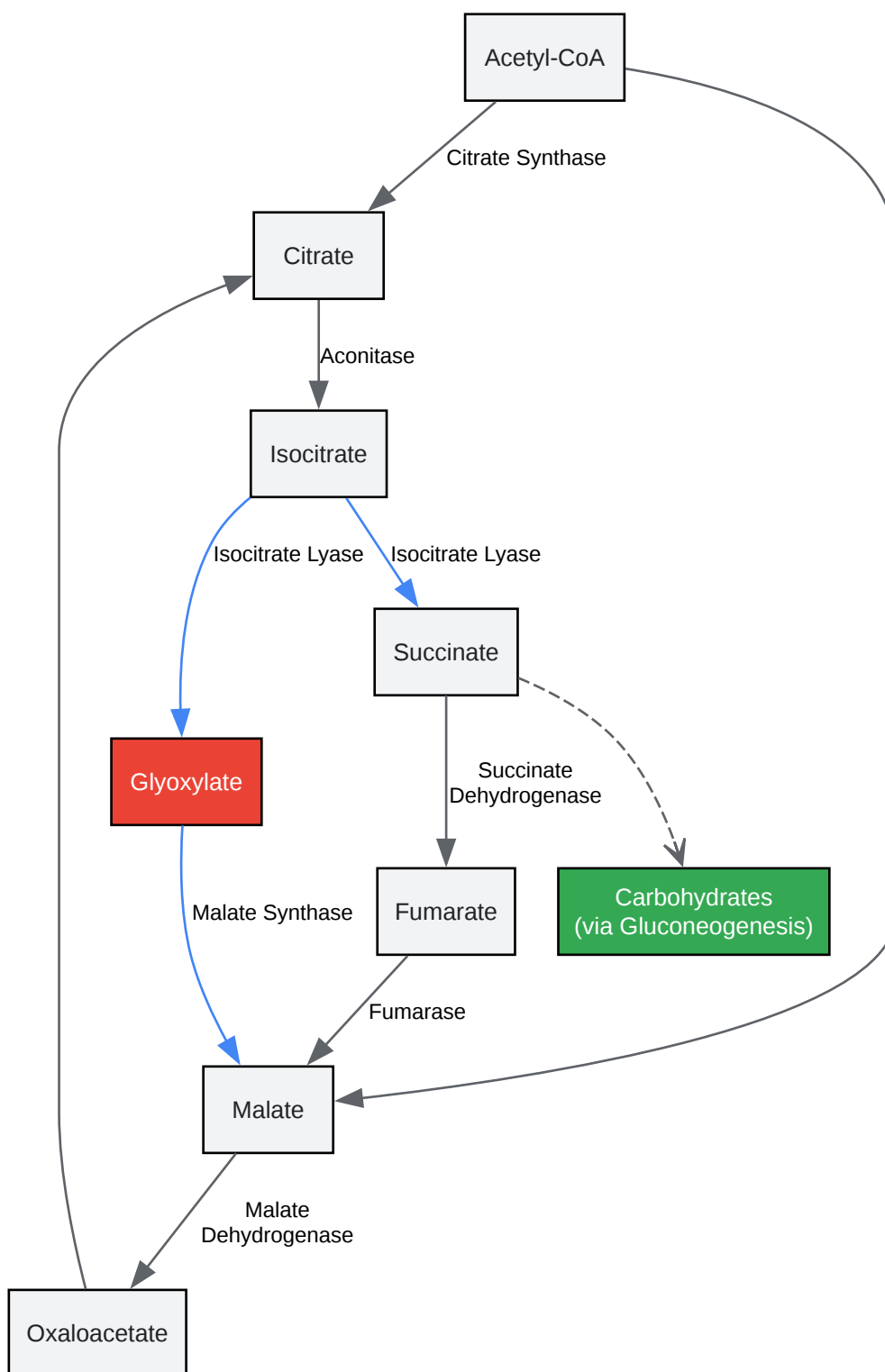
- Materials: 2-(4-hydroxyphenyl)acetamide, epichlorohydrin, sodium hydroxide, isopropylamine, water, methanol.
- Procedure:
 - To a stirred solution of 2-(4-hydroxyphenyl)acetamide (1.00 g, 6.62 mmol) in an aqueous solution of NaOH (0.2M, 8.71 mL, 1.98 mmol), add epichlorohydrin (1.04 mL, 13.26 mmol). Stir the mixture at room temperature.^[1]
 - After 48 hours, filter the mixture and dry the solid crude product under reduced pressure.^[1]
 - Dissolve the crude product in methanol (25 mL) and add isopropylamine (10 mL, 116.39 mmol).^[1]
 - Stir the solution for 24 hours at room temperature.^[1]
 - Remove the solvent under reduced pressure to yield crude atenolol, which can be further purified by recrystallization.^[1]

Friedel-Crafts and Related Reactions

Glyoxylic acid monohydrate undergoes Friedel-Crafts-type reactions with electron-rich aromatic compounds to form substituted mandelic acids.^{[1][2]} It can also be condensed with urea and 1,2-diaminobenzene to form heterocyclic compounds.^[1]

Experimental Workflow: Friedel-Crafts Hydroxyalkylation





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